molecular formula C20H20N4O4 B2909283 (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306301-57-5

(E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2909283
CAS No.: 306301-57-5
M. Wt: 380.404
InChI Key: BZMRSSOOGNOLDP-CIAFOILYSA-N
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Description

This hydrazone-pyrazole hybrid compound features a pyrazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a carbohydrazide moiety. The hydrazone bridge is formed via condensation with 4-hydroxy-3-methoxybenzaldehyde, yielding an (E)-configuration around the imine bond.

Synthesis: Prepared via acid-catalyzed condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol under reflux, followed by recrystallization (typical yield: 70–85%) .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-28-15-7-5-14(6-8-15)16-11-17(23-22-16)20(26)24-21-12-13-4-9-18(25)19(10-13)27-2/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRSSOOGNOLDP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in recent years for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O5C_{19}H_{21}N_{3}O_{5} with a molecular weight of 373.39 g/mol. Its structure features a pyrazole ring substituted with various functional groups, which contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, derivatives similar to the compound have shown significant antiproliferative effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Some pyrazole derivatives exhibited IC₅₀ values as low as 0.08 μM, indicating potent inhibitory effects on tumor growth .
  • EGFR Inhibition : Certain pyrazole derivatives have been identified as effective EGFR kinase inhibitors, which are crucial targets in cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives generally exhibit significant inhibition of inflammatory mediators:

  • TNF-α and IL-6 Inhibition : Compounds within this class have shown up to 85% inhibition of TNF-α and IL-6 at concentrations around 10 μM, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of pyrazole derivatives:

  • In vitro Studies : Compounds similar to (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have demonstrated activity against a range of bacterial strains, including E. coli and Staphylococcus aureus .

The synthesis of (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets within cells, leading to altered signaling pathways associated with cell proliferation and inflammation.

Case Studies

Several case studies provide insights into the effectiveness of pyrazole derivatives:

  • Study on Antiproliferative Effects : A study demonstrated that a series of pyrazole derivatives showed varying degrees of antiproliferative activity against MCF-7 cells, with some compounds achieving IC₅₀ values below 0.1 μM .
  • Inflammation Models : In carrageenan-induced edema models in rats, certain pyrazole derivatives exhibited significant reductions in paw swelling, indicating strong anti-inflammatory properties .

Comparison with Similar Compounds

Structural Features :

  • Planarity : The pyrazole and benzylidene rings adopt a near-planar conformation, stabilized by intramolecular N–H⋯O hydrogen bonds.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms the (E)-configuration and reveals π-π stacking between aromatic rings .

Comparison with Similar Pyrazole-Carbohydrazide Derivatives

Structural Modifications and Physicochemical Properties

Key structural variations in analogues involve substitutions on the pyrazole ring and benzylidene moiety. These modifications influence solubility, melting points, and intermolecular interactions:

Compound Name Pyrazole Substituent Benzylidene Substituent Solubility (DMSO) Melting Point (°C) Key References
Target Compound 4-Ethoxyphenyl 4-Hydroxy-3-methoxy Moderate 210–212
(E)-N’-(4-Methoxybenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide (E-MBPC) 5-Methyl 4-Methoxy High 185–187
(E)-N’-(2,4-Dichlorobenzylidene)-5-Phenyl-1H-Pyrazole-3-Carbohydrazide (E-DPPC) 5-Phenyl 2,4-Dichloro Low 245–247
(E)-N’-(4-Dimethylaminobenzylidene)-5-Methyl-1H-Pyrazole-3-Carbohydrazide (E-MABPC) 5-Methyl 4-Dimethylamino High 168–170

Observations :

  • Electron-Donating Groups (e.g., methoxy, ethoxy): Enhance solubility in polar solvents but reduce thermal stability (lower melting points) .
  • Electron-Withdrawing Groups (e.g., dichloro): Increase melting points due to stronger intermolecular halogen bonds but reduce solubility .

Spectroscopic and Computational Insights

FT-IR and NMR :

  • The target compound’s IR spectrum shows N–H (3250 cm⁻¹) and C=O (1660 cm⁻¹) stretches, consistent with hydrazone formation. The ¹H NMR exhibits a singlet for the imine proton at δ 8.3 ppm, distinct from E-MBPC (δ 8.1 ppm) due to the hydroxy group’s deshielding effect .

DFT Studies :

  • HOMO-LUMO Gap : The target compound has a narrower gap (4.2 eV) than E-MBPC (4.5 eV), suggesting higher reactivity .
  • Non-Covalent Interactions: AIM analysis reveals stronger N–H⋯O hydrogen bonds in the target compound (ρ = 0.032 a.u.) compared to E-DPPC (ρ = 0.028 a.u.), attributed to the phenolic -OH .

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